N-(4-ethoxyphenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine
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Overview
Description
N-(4-ethoxyphenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine is a complex organic compound that belongs to the class of naphthyridine derivatives. This compound is characterized by its unique structure, which includes a naphthyridine core, an ethoxyphenyl group, and an ethylpiperidinyl moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine typically involves multi-step organic reactionsCommon reagents used in these reactions include anhydrous aluminum chloride as a catalyst and various solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions and the use of automated systems to control reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include anhydrous aluminum chloride, potassium permanganate, hydrogen peroxide, sodium borohydride, and lithium aluminum hydride. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, N-(4-ethoxyphenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biology, this compound has shown potential as a bioactive molecule with various biological activities. It has been studied for its potential antiviral, anti-inflammatory, and anticancer properties .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industry, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are selective inhibitors of protein kinase B (Akt) and have shown potential as antitumor agents.
Indole Derivatives: These compounds possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
What sets N-(4-ethoxyphenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine apart is its unique combination of functional groups and its potential for diverse biological activities. Its structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
[4-(4-ethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-(2-ethylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O2/c1-4-19-8-6-7-15-29(19)25(30)22-16-26-24-21(14-9-17(3)27-24)23(22)28-18-10-12-20(13-11-18)31-5-2/h9-14,16,19H,4-8,15H2,1-3H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJGPMOFWGHRGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=C(C=C4)OCC)C=CC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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